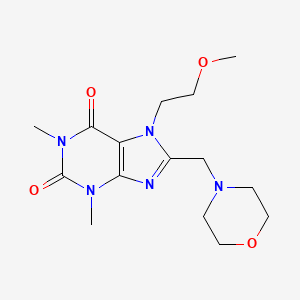

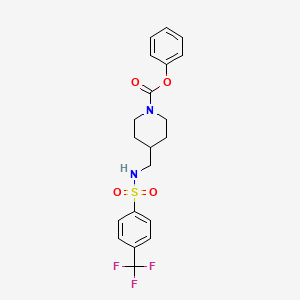

![molecular formula C18H23N3O3 B2964053 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-ethylphenyl)acetamide CAS No. 930061-70-4](/img/structure/B2964053.png)

2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-ethylphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-ethylphenyl)acetamide, also known as DEDPA, is a synthetic compound that has recently been developed as a potential therapeutic agent. It is a member of a new class of compounds known as diazaspirodecanes, which have been studied for their potential therapeutic applications. DEDPA has been shown to have a variety of biochemical and physiological effects, as well as potential applications in laboratory experiments.

Aplicaciones Científicas De Investigación

Synthesis and Antihypertensive Activity

Research into derivatives of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, which are structurally related to the specified compound, has shown potential in the synthesis of antihypertensive agents. These compounds, when substituted at specific positions, have been evaluated for their effectiveness in lowering blood pressure, showcasing their potential as alpha-adrenergic blockers. Notably, certain derivatives have demonstrated significant activity as alpha 2-adrenoceptor antagonists, suggesting a promising avenue for developing new antihypertensive treatments (Caroon et al., 1981).

Bridged Analogs of Pyrrolizidine Alkaloids

Another fascinating application involves the synthesis of compounds that can be regarded as bridged analogs of pyrrolizidine alkaloids, highlighting a novel approach to creating substances with potential biological activity. This research explores the reaction of specific heterocycles with ethyl (2Z)-(3,3-dimethyl-8-oxo-2-azaspiro[4.5]deca-6,9-dien-1-ylidene)acetate, leading to compounds with interesting structural and potentially pharmacological properties (Konovalova et al., 2013).

Gabapentin-base Synthesis

In the realm of synthesizing biologically active compounds, an innovative approach has been developed utilizing gabapentin as a precursor for generating N-cyclohexyl-3-oxo-2-(3-oxo-2-azaspiro[4.5]decan-2-yl)-3-arylpropanamides and related derivatives. This showcases the versatility of the base structure in producing compounds with potential therapeutic applications, further emphasizing the importance of structural modifications in enhancing biological activity and exploring intramolecular interactions (Amirani Poor et al., 2018).

Supramolecular Arrangements

The study of supramolecular arrangements based on derivatives of 2,4-dioxo-1,3-diazaspiro[4.5]decane provides insights into the relationship between molecular and crystal structures. This research is vital for understanding how substituents influence supramolecular arrangements, which is crucial for the design of materials with specific physical and chemical properties (Graus et al., 2010).

Mecanismo De Acción

Target of Action

The primary target of 2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(3-ethylphenyl)acetamide is the Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) . RIPK1 plays a crucial role in the regulation of inflammation and cell death .

Mode of Action

2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(3-ethylphenyl)acetamide acts as a potent inhibitor of RIPK1 . It binds to RIPK1 and inhibits its kinase activity, thereby preventing the activation of necroptotic pathways .

Biochemical Pathways

The inhibition of RIPK1 by 2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(3-ethylphenyl)acetamide affects the necroptotic pathway . Necroptosis is a form of programmed cell death that is driven by RIPK1. By inhibiting RIPK1, this compound prevents the activation of this pathway, thereby preventing cell death .

Result of Action

The inhibition of RIPK1 by 2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(3-ethylphenyl)acetamide results in a significant anti-necroptotic effect . In a necroptosis model in U937 cells, this compound showed a significant protective effect against cell death .

Propiedades

IUPAC Name |

2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(3-ethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O3/c1-2-13-7-6-8-14(11-13)19-15(22)12-21-16(23)18(20-17(21)24)9-4-3-5-10-18/h6-8,11H,2-5,9-10,12H2,1H3,(H,19,22)(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGXJDDSFXMLMND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)NC(=O)CN2C(=O)C3(CCCCC3)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

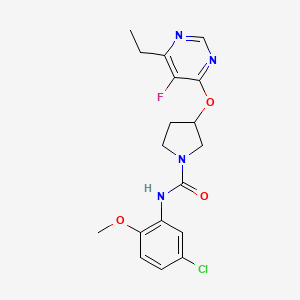

![2-[4-(3-chloro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2963974.png)

![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide](/img/structure/B2963978.png)

![1-(4-chlorophenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2963980.png)

![N4-(3-chlorophenyl)-N6-(3-ethoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2963982.png)

methanone O-(2,4-dichlorobenzyl)oxime](/img/structure/B2963983.png)

![N-[(1R)-2,3-Dihydro-1H-inden-1-yl]-N-prop-2-ynylnitrous amide](/img/structure/B2963991.png)

![3-Methyl-7-[3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propyl]-8-(4-phenylpiperazin-1-yl)purine-2,6-dione](/img/no-structure.png)

![2-Oxa-5,8-diazaspiro[3.5]nonan-7-one](/img/structure/B2963993.png)